

Application Notes and Protocols for Loading Therapeutic Agents into MOF-808 Nanoparticles

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Compound of Interest

Compound Name: M-808

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Framework (MOF) 808 nanoparticles and the subsequent loading of various therapeutic agents. MOF-808, a zirconium-based MOF, is a promising nanocarrier for drug delivery due to its high porosity, good stability, and biocompatibility.^{[1][2]} This document outlines the necessary procedures for synthesizing MOF-808, loading it with exemplary therapeutic agents such as carboplatin, floxuridine, tamoxifen citrate, and quercetin, and the characterization of the resulting drug-loaded nanoparticles.

Data Presentation

The following table summarizes the quantitative data for the loading of various therapeutic agents into MOF-808 nanoparticles.

Therapeutic Agent	Loading Capacity (w/w %)	Loading Capacity (mg/g)	Encapsulation Efficiency (%)	Notes
Carboplatin	~10% [3]	~100	Not specified	Loading is dependent on the activation protocol of MOF-808. [3]
Floxuridine	~1% [3]	~10	Not specified	Co-loaded with Carboplatin in some studies. [3]
Tamoxifen Citrate	55.25% (drug loading efficacy) [4]	552.5	55.25	The term "drug loading efficacy" is used in the source. [4]
Quercetin	Not specified	Not specified	Not specified	Loaded into MOF-808 decorated with folic acid-conjugated chitosan. [5]

Experimental Protocols

Synthesis of MOF-808 Nanoparticles

This protocol describes a solvothermal method for the synthesis of MOF-808 nanoparticles.

Materials:

- Zirconium(IV) oxychloride octahydrate ($\text{ZrOCl}_2 \cdot 8\text{H}_2\text{O}$)
- 1,3,5-Benzenetricarboxylic acid (H_3BTC)
- N,N-Dimethylformamide (DMF)

- Formic acid
- Acetone

Procedure:

- In a glass vessel, dissolve 1.82 g of Zirconium oxychloride and 1.12 g of Trimesic acid in a mixture of 50 mL of N,N-Dimethylformamide (DMF) and 50 mL of formic acid at room temperature.[\[6\]](#)
- Sonicate the mixture for 10 minutes at 40 °C.[\[6\]](#)
- Transfer the solution to a Teflon-lined autoclave and heat it at 120 °C for 24 hours.[\[6\]](#)
- After cooling to room temperature, collect the white precipitate by filtration.[\[6\]](#)
- Wash the product sequentially with DMF (3 x 20 mL) and acetone (3 x 20 mL).
- Dry the final product in a vacuum oven at 90 °C for 12 hours to obtain MOF-808 powder.[\[6\]](#)

Loading of Therapeutic Agents into MOF-808 Nanoparticles

The following are general protocols for loading different therapeutic agents into MOF-808. Optimization may be required for specific applications.

a) Loading of Carboplatin and Floxuridine (Co-loading)

Materials:

- Synthesized MOF-808 nanoparticles
- Carboplatin (CARB)
- Floxuridine (FUDR)
- Methanol (MeOH)

- Deionized water

Procedure:

- Prepare a mixed solvent of methanol and water.
- Dissolve Carboplatin and Floxuridine in the MeOH/H₂O solution.
- Disperse the synthesized MOF-808 nanoparticles in the drug solution.
- Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for drug loading. During this process, it has been observed that the porosity of the MOF-808 can be further enhanced.[\[7\]](#)
- Collect the drug-loaded MOF-808 nanoparticles by centrifugation.
- Wash the nanoparticles with fresh MeOH/H₂O to remove any unloaded drug from the surface.
- Dry the final product under vacuum.

b) Loading of Tamoxifen Citrate

Materials:

- Synthesized MOF-808 nanoparticles
- Tamoxifen Citrate (TMC)
- Ethanol
- Dichloromethane (DCM)

Procedure:

- Prepare a stock solution of Tamoxifen Citrate in ethanol.
- Immerse a known quantity of MOF-808 nanoparticles (e.g., 2.5 mg/mL) in the Tamoxifen Citrate solution.[\[8\]](#)

- Stir the suspension for 72 hours in a dark, closed system at room temperature.[8]
- Collect the Tamoxifen-loaded MOF-808 nanoparticles by centrifugation.[8]
- Wash the product with Dichloromethane (DCM) to remove unloaded drug.[8]
- Dry the final product.

c) Loading of Quercetin

Materials:

- Synthesized MOF-808 nanoparticles
- Quercetin (QU)
- Appropriate solvent for Quercetin (e.g., ethanol)

Procedure:

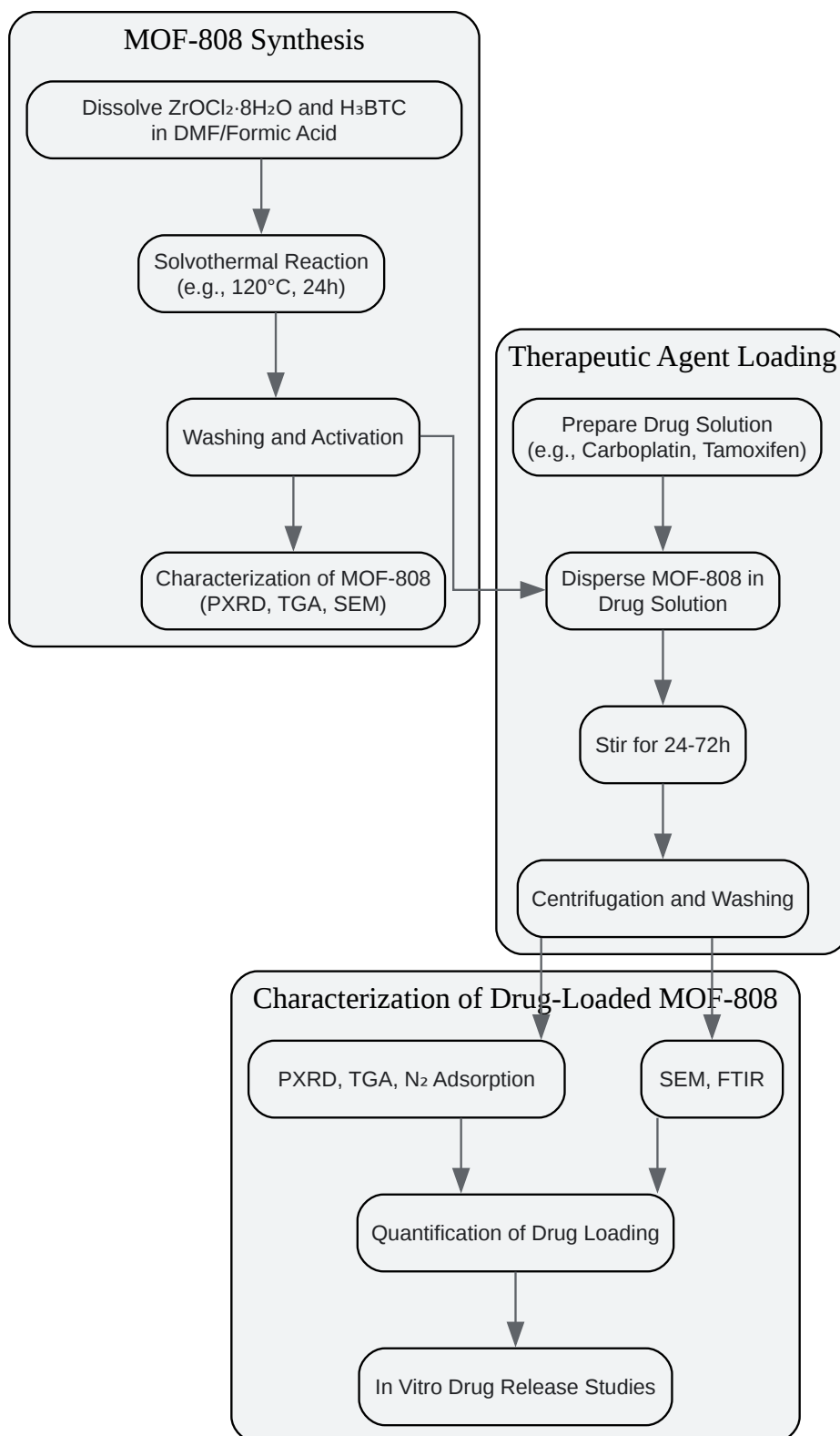
- Dissolve Quercetin in a suitable solvent to prepare a loading solution.
- Disperse the MOF-808 nanoparticles in the Quercetin solution.
- Stir the mixture for 24-48 hours at room temperature.
- Collect the Quercetin-loaded MOF-808 nanoparticles by centrifugation.
- Wash the nanoparticles with fresh solvent to remove any surface-adsorbed drug.
- Dry the final product. For enhanced targeting, the Quercetin-loaded MOF-808 can be further decorated with folic acid-conjugated chitosan.[5]

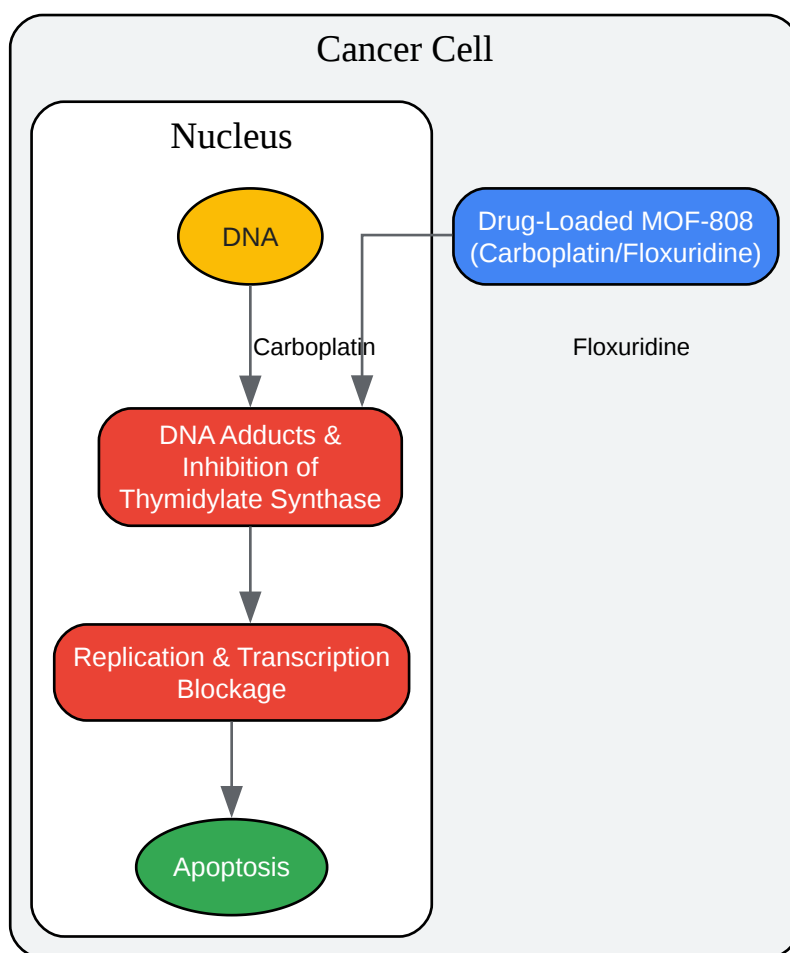
Characterization of Drug-Loaded MOF-808 Nanoparticles

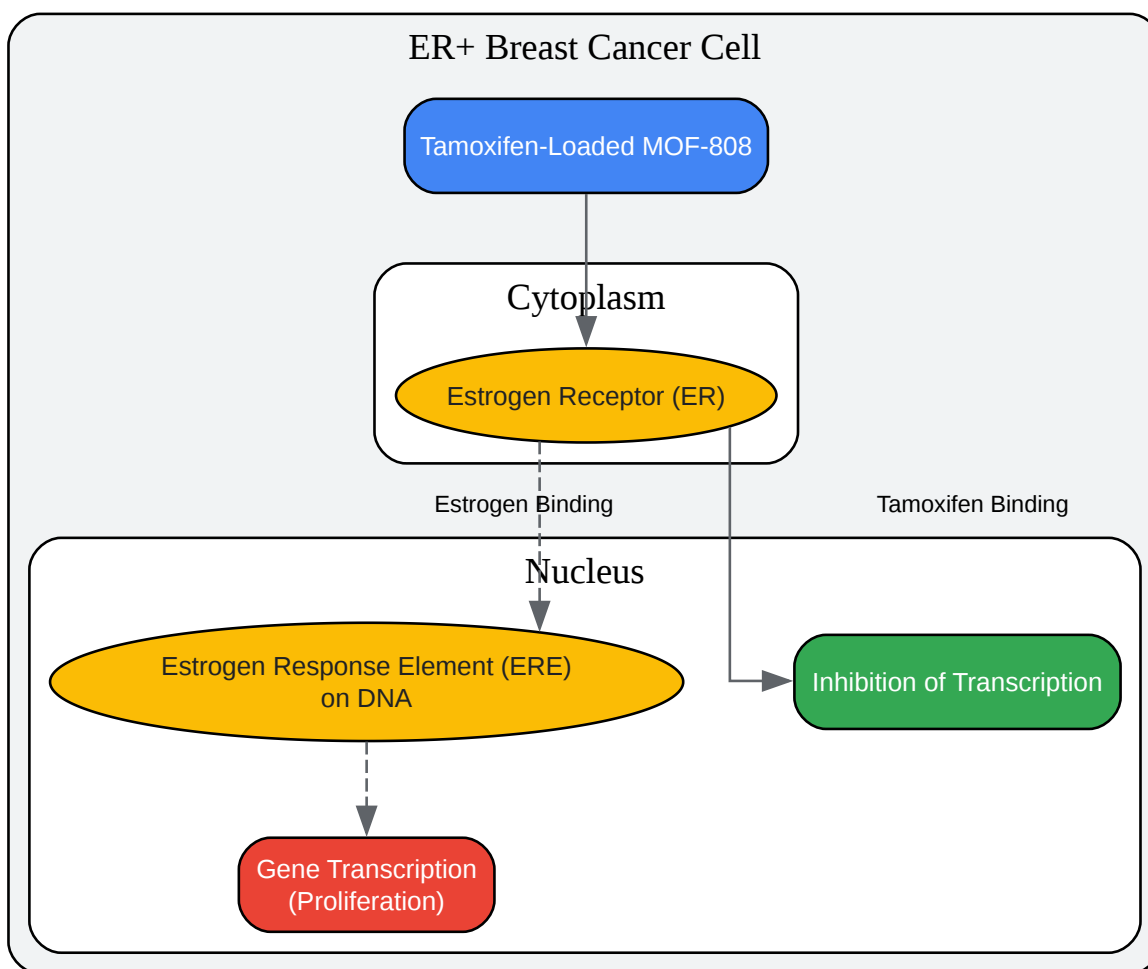
a) Powder X-ray Diffraction (PXRD): To confirm the crystallinity and structural integrity of the MOF-808 after drug loading. The crystalline structure of MOF-808 should be retained after the loading process.

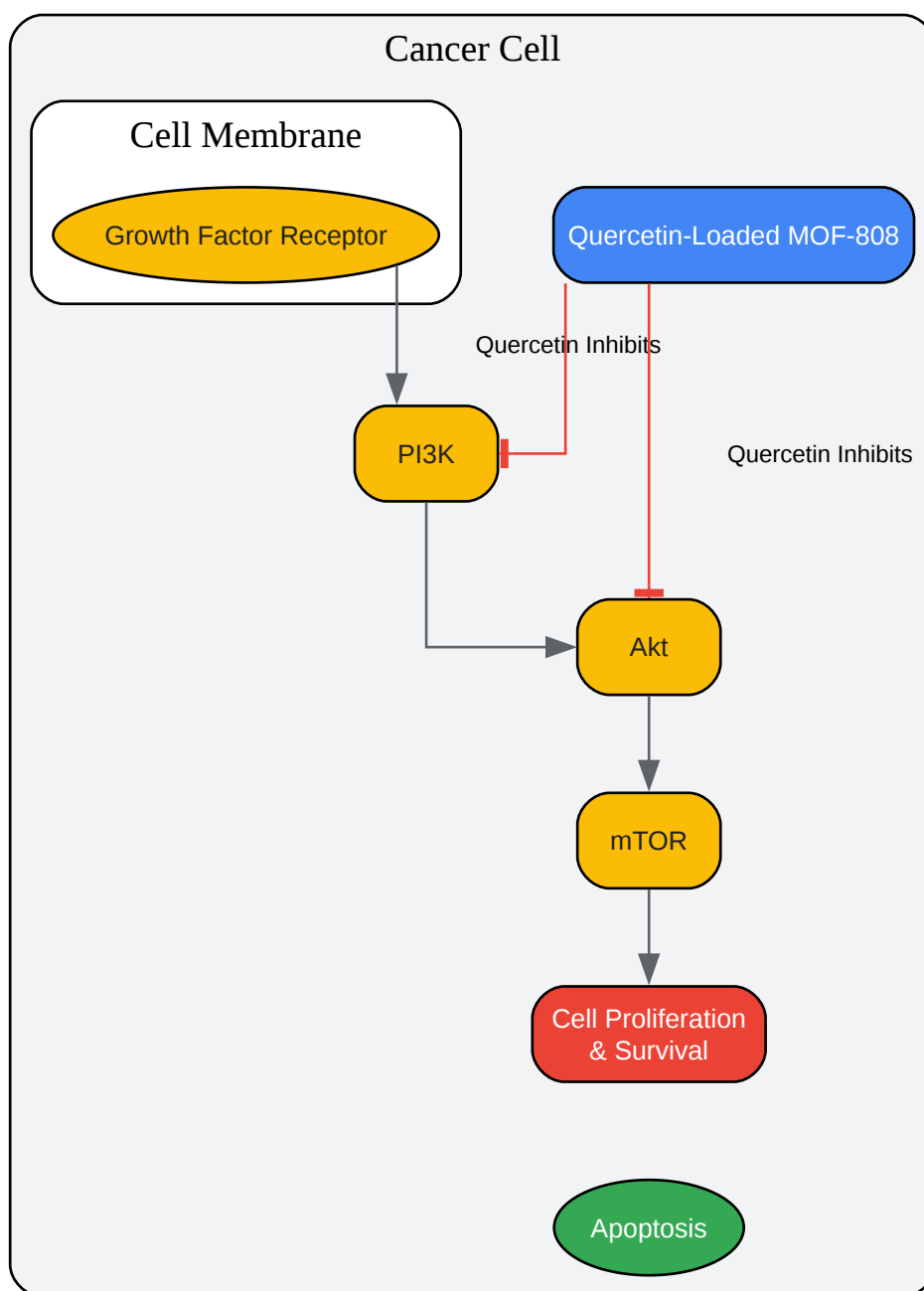
- b) Thermogravimetric Analysis (TGA): To determine the thermal stability and to quantify the amount of loaded drug by observing the weight loss at different temperatures.
- c) Nitrogen Adsorption-Desorption Analysis: To measure the surface area and pore volume of the MOF-808 before and after drug loading. A decrease in surface area and pore volume is expected after successful drug encapsulation.
- d) Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF-808 nanoparticles and to ensure that the morphology is maintained after drug loading.
- e) Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the MOF-808, the therapeutic agent, and the drug-loaded nanoparticles, confirming the presence of the drug in the final product.

Visualizations









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